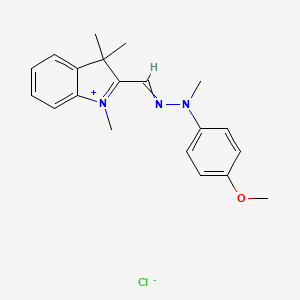

1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride

Description

The Significance of Cationic Chromophores in Contemporary Research and Industrial Applications

Cationic chromophores are integral to a multitude of modern technologies and research fields. In the textile industry, they are prized for their ability to impart vibrant and lasting colors to synthetic fibers such as acrylics, modified polyesters, and polyamides. worlddyevariety.comalanchemindustries.comxcwydyes.com The dyeing mechanism involves the formation of strong ionic bonds between the cationic dye molecules and the anionic sites within the fiber structure, resulting in excellent color fastness. xcwydyes.com Beyond textiles, the utility of cationic dyes extends to the paper and leather industries. jmaterenvironsci.com

In the realm of scientific research, cationic dyes serve as versatile tools. caltagmedsystems.co.ukmedchemexpress.cominvivochem.com Their applications range from biological staining, where they are used to visualize cellular structures and track biomolecules, to their use in advanced materials science. caltagmedsystems.co.ukmedchemexpress.cominvivochem.com For instance, they are employed in the development of dye-sensitized solar cells and as fluorescent probes in various analytical techniques. caltagmedsystems.co.ukmedchemexpress.comtargetmol.com The unique electronic and optical properties of cationic chromophores also make them subjects of fundamental research aimed at understanding light-matter interactions and developing novel photophysical systems. The environmental impact of these dyes, particularly their presence in industrial wastewater, has spurred significant research into remediation technologies, including adsorption and advanced oxidation processes. jmaterenvironsci.comacs.org

Overview of Cationic Golden Yellow 2K (C.I. Basic Yellow 28) within the Azomethine Class of Dyes

Cationic Golden Yellow 2K, identified by the Colour Index name C.I. Basic Yellow 28 and CAS Registry Number 54060-92-3, is a prominent member of the azomethine class of dyes. worlddyevariety.combasicdye.com It presents as a yellow powder that is soluble in water. worlddyevariety.comalanchemindustries.com The molecular structure of Cationic Golden Yellow 2K is a key determinant of its properties and applications.

The synthesis of this dye typically involves the diazotization of p-anisidine, followed by coupling with Fischer's base, and subsequent methylation with dimethyl sulfate (B86663). worlddyevariety.comalanchemindustries.combasicdye.com This process yields a molecule with the chemical formula C₂₁H₂₇N₃O₅S and a molecular weight of 433.52 g/mol . worlddyevariety.comalanchemindustries.combasicdye.com The resulting cationic structure is responsible for its strong affinity for acrylic fibers, making it a staple in the textile industry for dyeing and printing applications on acrylic, silk, and modified polyester (B1180765) fibers. worlddyevariety.comalanchemindustries.com The dye is known for its bright, reddish-yellow hue and good fastness properties. worlddyevariety.com

Table 1: Physicochemical Properties of Cationic Golden Yellow 2K

| Property | Value |

|---|---|

| C.I. Name | Basic Yellow 28 |

| CAS Number | 54060-92-3 |

| Molecular Formula | C₂₁H₂₇N₃O₅S |

| Molecular Weight | 433.52 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in water |

| Chemical Class | Azomethine |

Research Imperatives and Future Trajectories for Advanced Dye Chemistry

The field of advanced dye chemistry is continually evolving, driven by the dual imperatives of enhancing performance and ensuring environmental sustainability. For cationic dyes like Golden Yellow 2K, a significant area of research focuses on improving their environmental profile. The stability of these dyes, while desirable for textile applications, makes them resistant to degradation in wastewater, posing environmental challenges. jmaterenvironsci.com Consequently, a major research thrust is the development of efficient and cost-effective methods for their removal from industrial effluents.

Advanced oxidation processes (AOPs), such as photocatalysis using titanium dioxide (TiO₂) and Fenton's reagent, have shown promise in degrading C.I. Basic Yellow 28. jmaterenvironsci.comresearchgate.netkoreascience.krtechno-press.org Research in this area aims to optimize reaction conditions, such as pH and catalyst concentration, to maximize degradation efficiency. jmaterenvironsci.comresearchgate.net For instance, studies have shown that the photocatalytic degradation of Basic Yellow 28 can be highly effective, with the potential for complete removal under specific conditions. koreascience.krtechno-press.org The Langmuir-Hinshelwood kinetic model is often used to describe the photodegradation process. koreascience.krnih.gov

Future research will likely focus on several key trajectories:

Development of "greener" cationic dyes: This involves designing new dye molecules that are inherently more biodegradable without compromising their dyeing properties.

Advanced materials for dye removal: The synthesis and application of novel adsorbents and catalysts with higher efficiency and selectivity for cationic dyes are critical areas of investigation. researchgate.netsemanticscholar.org This includes exploring nanomaterials and bio-based adsorbents.

Integration of dye degradation with resource recovery: Future wastewater treatment strategies may aim not only to remove dyes but also to recover valuable components or generate energy in the process.

Expanding applications in high-tech fields: The unique photophysical properties of cationic dyes will continue to be explored for applications in areas such as organic electronics, sensor technology, and photodynamic therapy. caltagmedsystems.co.ukmedchemexpress.commdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Cationic Golden Yellow 2K |

| C.I. Basic Yellow 28 |

| p-Anisidine |

| Fischer's base |

| Dimethyl sulfate |

| Titanium dioxide |

Properties

CAS No. |

38936-35-5 |

|---|---|

Molecular Formula |

C20H24ClN3O |

Molecular Weight |

357.9 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine chloride |

InChI |

InChI=1S/C20H23N3O.ClH/c1-20(2)17-7-5-6-8-18(17)23(3)19(20)14-22-21-13-15-9-11-16(24-4)12-10-15;/h5-12,14H,13H2,1-4H3;1H |

InChI Key |

AFIRWNNNZPZHLP-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=N/NCC3=CC=C(C=C3)OC)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)OC)C)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways

Classical Chemical Synthesis of C.I. Basic Yellow 28

The traditional manufacturing method for C.I. Basic Yellow 28 involves a two-stage reaction sequence: diazotization followed by an azo coupling reaction to form the chromophore, and a subsequent methylation step to impart the cationic character. worlddyevariety.comchemicalbook.comiarc.fr

The first phase in the synthesis is the creation of the azo group, which is responsible for the dye's color. This is achieved through a well-established process known as diazo coupling. iarc.frjchemrev.com

The resulting diazonium salt is then immediately reacted with a coupling component. For C.I. Basic Yellow 28, the coupling agent is Fischer's base (1,3,3-Trimethyl-2-methyleneindoline). worlddyevariety.comchemicalbook.com This reaction is an electrophilic aromatic substitution, where the electron-rich coupling component is attacked by the electrophilic diazonium cation, forming the stable azo (-N=N-) bridge that links the two aromatic structures. iarc.fr The coupling reaction is typically carried out in a controlled pH environment, as the reactivity of both the diazonium salt and the coupling component are pH-dependent. google.com

The product from the azo coupling step is a neutral, colored molecule. To transform it into a cationic dye, a permanent positive charge must be introduced into the molecule. This is accomplished through quaternization, a type of alkylation reaction.

In the case of C.I. Basic Yellow 28, the quaternization is achieved by methylation. worlddyevariety.comchemicalbook.com The azo compound synthesized in the previous step is treated with a methylating agent, most commonly Dimethyl sulfate (B86663) ((CH₃)₂SO₄). worlddyevariety.comchemicalbook.com This reaction targets a nitrogen atom within the heterocyclic ring of the Fischer's base moiety. The methylating agent adds a methyl group to this nitrogen, which then bears a permanent positive charge, creating a quaternary ammonium (B1175870) salt. This cationic charge is key to the dye's ability to bind strongly to negatively charged fibers such as acrylics. The efficiency of the methylation process is also pH-dependent, with optimal results often observed under slightly alkaline conditions.

Investigation of Reaction Kinetics and Yield Optimization

The efficiency and economic viability of C.I. Basic Yellow 28 synthesis are heavily influenced by reaction kinetics and the optimization of process parameters. Key factors that affect the yield and purity of the final product include temperature, pH, reactant stoichiometry, and reaction time.

Studies have shown that precise control over reaction conditions is paramount. During the diazotization of p-Anisidine, temperature deviations greater than 5°C can lead to the decomposition of the diazonium salt, resulting in yield reductions of 15–20%. The subsequent coupling reaction with Fischer's base is sensitive to pH; a pH below 4 can promote undesirable side reactions, while a pH above 6 can destabilize the diazonium ion. For the final methylation step, a pH of around 8.5 is often cited as optimal for achieving complete quaternization.

The molar ratio of reactants is another critical parameter. An optimal yield for the coupling reaction is typically achieved when a 1:1 molar ratio of the diazonium salt to Fischer's base is used. Industrial synthesis is often performed in batch reactors, which allow for careful control of these parameters. However, continuous-flow systems are being explored as they can offer higher yields (by 10-15%) due to superior mixing and minimized byproduct formation.

Table 1: Key Parameters for C.I. Basic Yellow 28 Synthesis Optimization

| Parameter | Stage | Optimal Condition | Consequence of Deviation |

|---|---|---|---|

| Temperature | Diazotization | 0-5°C | Decomposition of diazonium salt, 15-20% yield loss. |

| pH | Coupling | 4-6 | Side reactions (pH < 4) or diazonium instability (pH > 6). |

| pH | Methylation | ~8.5 | Incomplete quaternization. |

| Molar Ratio | Coupling | 1:1 (Diazonium salt:Fischer's base) | Reduced coupling efficiency. |

| Residence Time | Methylation (Continuous) | 2-3 hours | Incomplete reaction. |

| Agitation Speed | Batch Process | 200-300 rpm | Lack of homogeneity, localized side reactions. |

Exploration of Green Chemistry Principles in Analogous Dye Synthesis

The traditional synthesis of azo dyes, including C.I. Basic Yellow 28, often involves harsh conditions and hazardous chemicals. In response, significant research has been directed towards developing more environmentally benign synthetic routes, aligning with the principles of green chemistry.

Key areas of exploration for the green synthesis of analogous azo dyes include:

Solvent-Free Reactions: Methods using grinding techniques at room temperature have been developed for diazo coupling reactions, eliminating the need for potentially toxic solvents. rsc.org

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses are being investigated to reduce reaction times and energy consumption.

Use of Solid Acid Catalysts: Recyclable magnetic nanoparticles functionalized with sulfonic acid groups have been used to catalyze azo coupling reactions efficiently under mild, solvent-free conditions. rsc.org This approach simplifies product isolation and catalyst recovery.

Alternative Diazotization Reagents: Research into using different sources for the nitrosonium ion, such as various nitrates in organic solvents like acetonitrile, has shown promise in producing azo dyes with high yields and fewer by-products compared to traditional aqueous methods. researchgate.net

Electrochemical Methods: Organic electrochemical synthesis is emerging as an environmentally friendly method for oxidation and reduction reactions involved in dye synthesis, offering a practical alternative to conventional chemical processes. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic and Vibrational Spectroscopy for Molecular Confirmation

Spectroscopic methods that probe the electronic and vibrational states of a molecule are essential for confirming its identity and understanding its chemical structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for the quantitative analysis of Cationic Golden Yellow 2K in aqueous solutions. This method relies on the principle that the dye molecule absorbs light at specific wavelengths in the visible region of the electromagnetic spectrum, which corresponds to electronic transitions within the chromophore.

Research findings consistently report the maximum absorbance wavelength (λmax) for Cationic Golden Yellow 2K to be in the range of 438 nm to 440 nm. mdpi.commdpi.com One study, identifying the dye as a methine class "Gold yellow Sandocryl," reported a maximum absorbance at 450 nm. casaverdeambiental.com.br This distinct absorption peak allows for the determination of the dye's concentration in a solution by measuring the absorbance at this wavelength and applying the Beer-Lambert Law. The stability of its color and, consequently, its spectral properties are noted to be consistent even at elevated temperatures up to 120°C.

Table 1: UV-Vis Spectroscopic Data for Cationic Golden Yellow 2K

| Parameter | Wavelength (nm) | Solvent |

|---|---|---|

| λmax | 438 | Aqueous Solution |

| λmax | 440 | Aqueous Solution |

| λmax | 450 | Aqueous Solution |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

In a study investigating the adsorption of the dye onto an adsorbent material, changes in the FTIR-ATR (Attenuated Total Reflectance) spectrum were observed. mdpi.com These changes indicate which functional groups of the dye are involved in the interaction. Specifically, the disappearance of peaks at 1194 cm⁻¹ and 1097 cm⁻¹ was noted. mdpi.com Concurrently, peaks at 2916 cm⁻¹ and 2849 cm⁻¹, likely corresponding to C-H stretching vibrations, became more intense. mdpi.com Furthermore, a peak at 1027 cm⁻¹ was observed to become broader and less intense upon adsorption. mdpi.com The use of a Nicolet Magna FT-IR-750 spectroscopy apparatus has been mentioned for determining the presence of functional groups in studies involving this dye. casaverdeambiental.com.br

Table 2: Observed FTIR-ATR Spectral Changes for Cationic Golden Yellow 2K Upon Adsorption

| Wavenumber (cm⁻¹) | Observation |

|---|---|

| 2916 | Intensified |

| 2849 | Intensified |

| 1194 | Disappeared |

| 1097 | Disappeared |

| 1027 | Broadened and less intense |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Vibrational Analysis and Surface Interactions

Raman spectroscopy provides information on molecular vibrations that are complementary to FTIR. However, a specific Raman or Surface-Enhanced Raman Scattering (SERS) spectrum with characteristic peak assignments for Cationic Golden Yellow 2K (Basic Yellow 28) was not available in the surveyed scientific literature. While SERS is a powerful technique for enhancing the Raman signal of dyes, particularly when adsorbed on metallic nanostructures, no dedicated studies presenting the SERS spectrum of this specific compound were identified. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed atomic-level structure of molecules. Despite its utility, specific experimental ¹H NMR or ¹³C NMR data, such as chemical shifts and coupling constants, for Cationic Golden Yellow 2K (Basic Yellow 28) are not present in the available literature. Such data would be invaluable for confirming the connectivity and stereochemistry of the molecule.

Crystallographic and Morphological Analysis

Analysis of the solid-state structure of a compound provides crucial information about its crystalline or amorphous nature, which influences its physical properties.

Transmission Electron Microscopy (TEM) for Microstructural and Nanostructural Analysis

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the morphology, size, and crystalline structure of materials at the nanoscale. In the context of Cationic Golden Yellow 2K, TEM analysis would provide direct visual evidence of the dye's particulate structure when dispersed or in a solid state.

Surface Charge and Colloidal Stability Assessment

The behavior of Cationic Golden Yellow 2K in aqueous solutions is heavily influenced by its surface charge and colloidal stability. These properties govern how the dye particles interact with each other and with other surfaces, which is critical in industrial applications like textile dyeing.

Zeta Potential Measurements for Electrophoretic Characterization

Zeta potential is a key indicator of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension and is a fundamental parameter for assessing colloidal stability. For Cationic Golden Yellow 2K, which is a cationic dye, the particles in a dispersion are expected to carry a positive charge.

Zeta potential measurement involves applying an electric field across the dispersion and measuring the velocity of the dye particles using a technique called electrophoretic light scattering. A high positive zeta potential value would imply strong electrostatic repulsion between particles, leading to a stable, non-aggregating dispersion. Conversely, a low or near-zero zeta potential suggests that the repulsive forces are weak, and the particles are more likely to agglomerate and settle. While research has been conducted on the zeta potential of adsorbent materials used to remove Basic Yellow 28, which were found to have negative zeta potential values, specific data on the zeta potential of the dye itself is not present in the available literature. mdpi.comresearchgate.net

Table 1: Illustrative Zeta Potential Data for a Generic Cationic Dye This table is for illustrative purposes to show how data would be presented, as specific experimental values for Cationic Golden Yellow 2K were not found.

| pH of Dispersion | Average Zeta Potential (mV) | Stability Prediction |

|---|---|---|

| 3.0 | +45.2 | High Stability |

| 5.0 | +38.5 | Good Stability |

| 7.0 | +25.1 | Moderate Stability (Incipient Instability) |

Dynamic Light Scattering (DLS) for Aggregate Formation and Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the particle size distribution of small particles and aggregates in a suspension. azom.com For Cationic Golden Yellow 2K, DLS analysis would provide critical information on the hydrodynamic diameter of the dye particles as they exist in a solution.

The technique works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, resulting in slower fluctuations. azom.com The results from a DLS measurement typically include the mean hydrodynamic diameter and the Polydispersity Index (PDI), which indicates the breadth of the particle size distribution. A low PDI value signifies a monodisperse or uniform particle size, whereas a high PDI value indicates a wide range of particle sizes, often due to aggregation. This data is invaluable for quality control and for understanding the dye's behavior in solution.

Table 2: Illustrative DLS Data for a Generic Cationic Dye Dispersion This table is for illustrative purposes to show how data would be presented, as specific experimental values for Cationic Golden Yellow 2K were not found.

| Parameter | Value | Interpretation |

|---|---|---|

| Z-Average Diameter (d.nm) | 155.8 | Average hydrodynamic size of particles/aggregates. |

| Polydispersity Index (PDI) | 0.21 | Indicates a moderately uniform particle size distribution. |

| Peak 1 Diameter (nm) | 149.3 | Represents the primary particle size population. |

| Peak 1 % Intensity | 98.2% | The vast majority of particles are of the primary size. |

| Peak 2 Diameter (nm) | 4850.1 | Indicates the presence of a small number of large aggregates. |

Advanced Applications in Materials Science and Engineering

Application in Advanced Textile Dyeing and Finishing Processes.invivochem.comcaltagmedsystems.co.ukmedchemexpress.com

Cationic Golden Yellow 2K is a cationic dye utilized for dyeing fibers that possess anionic characteristics. dystar.comscribd.com Its applications are particularly noted in the dyeing of specialized synthetic fibers where its chemical properties allow for strong and vibrant coloration.

Investigation of Dyeing Mechanisms on Cationic Dyeable Polyester (B1180765) (CDP) and Acrylic Fibers.dystar.comscribd.com

The dyeing mechanism of cationic dyes like Cationic Golden Yellow 2K on Cationic Dyeable Polyester (CDP) and acrylic fibers is fundamentally an electrostatic interaction. During their polymerization process, both CDP and acrylic fibers are modified to include anionic (negatively charged) dye sites. dystar.comscribd.com Cationic dyes, which are salts of organic bases, ionize in aqueous solutions to yield a colored cation (positively charged). scribd.com

The dyeing process involves the following key stages:

Adsorption: The positively charged dye cations are attracted to the negatively charged surface of the fiber.

Ion Exchange: The dye cations diffuse from the fiber surface into the amorphous regions of the polymer structure, where they form strong ionic bonds with the anionic dye sites within the fiber. scribd.com This electrostatic bonding is the primary force responsible for the fixation of the dye.

This mechanism results in high dye uptake and good fastness properties on these specific fibers. scribd.comkayakuth.co.th For instance, Cationic Yellow CA, a related dye, is recommended for dyeing both acrylic and CDP fibers to achieve the same color, highlighting the compatibility of this dye class with these materials. kayakuth.co.th Similarly, Cationic Golden Yellow X-GL is used in exhaust dyeing processes for acrylic fibers. google.com

Kinetics and Thermodynamics of Dye Uptake by Modified Fibers.pjoes.comimist.ma

The study of dyeing kinetics and thermodynamics provides insight into the rate of dye uptake and the spontaneity and nature of the dyeing process. While specific studies for Cationic Golden Yellow 2K are not detailed in the provided results, the principles governing cationic dye adsorption on modified fibers are well-established through research on other cationic dyes like Basic Red 46 (BR46), Methylene Blue (MB), and Malachite Green (MG). pjoes.commdpi.com

Kinetic models are used to describe the rate at which the dye is adsorbed by the fiber.

Pseudo-Second-Order Model: This model is frequently found to best describe the kinetics of cationic dye adsorption. pjoes.commdpi.comacs.org It suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate, which aligns with the ion-exchange mechanism in fiber dyeing. pjoes.commdpi.com

Thermodynamic isotherm models describe the equilibrium state of dye distribution between the dye bath and the fiber.

Langmuir Isotherm: This model often fits the equilibrium data well, indicating a monolayer adsorption process, where dye molecules form a single layer on the fiber surface at specific, homogeneous sites. pjoes.commdpi.com

Freundlich Isotherm: This model can also be applied and describes adsorption on heterogeneous surfaces with a non-uniform distribution of heat of adsorption. pjoes.commdpi.com

Thermodynamic parameters such as Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°) are calculated to understand the nature of the adsorption. For the adsorption of BR46 onto modified carbon nanotubes, the process was found to be endothermic (ΔH° > 0) and spontaneous (ΔG° < 0). pjoes.com

Table 1: Common Models for Analyzing Dye Adsorption Kinetics and Isotherms

| Model Type | Model Name | Description |

| Kinetic | Pseudo-First-Order | Describes adsorption in the initial stages, assuming the rate is proportional to the number of available sites. mdpi.com |

| Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption and is proportional to the square of the number of unoccupied sites. Often provides the best fit for cationic dye adsorption. pjoes.commdpi.com | |

| Intraparticle Diffusion | Used to identify the diffusion mechanism and rate-controlling steps in the adsorption process. pjoes.commdpi.com | |

| Isotherm | Langmuir | Describes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. mdpi.com |

| Freundlich | An empirical model that describes multilayer adsorption onto a heterogeneous surface. mdpi.com |

Influence of Environmental Parameters on Dyeing Efficiency and Color Characteristics.mdpi.comnih.gov

Several environmental parameters critically affect the efficiency of the dyeing process and the final color characteristics of the textile. nih.gov

pH: The pH of the dye bath is a crucial factor. For cationic dyes, dyeing is typically carried out in an acidic medium (pH 4.5-5.5). scribd.com This ensures the stability of the dye and maintains the anionic nature of the dye sites on the fibers. scribd.com Studies on other cationic dyes show that as the pH increases, the surface of adsorbents can become more negatively charged, which can enhance the electrostatic attraction and removal of the positively charged dye cations. pjoes.commdpi.com However, the stability of the dye itself at different pH values must be considered. scribd.com

Temperature: Temperature influences the rate of dye diffusion into the fiber. Dyeing of acrylics is often performed at temperatures near the boil, but the temperature must be raised slowly and cooled slowly to avoid setting creases in the thermoplastic material. scribd.com Thermodynamic studies often show that dye adsorption can be an endothermic process, meaning that an increase in temperature favors dye uptake, up to a certain point. pjoes.com

Initial Dye Concentration: The initial concentration of the dye in the bath affects the equilibrium of adsorption. nih.gov An increase in the initial dye concentration generally leads to an increase in the amount of dye adsorbed by the fiber until the saturation point of the fiber's dye sites is reached. pjoes.com

Contact Time: The duration of the dyeing process must be sufficient to allow the dye to diffuse into the fiber and reach equilibrium. nih.gov Kinetic studies show that adsorption is initially rapid and then slows down as it approaches equilibrium. mdpi.com

The interplay of these factors determines the levelness, depth of shade, and fastness properties of the final dyed product. nih.govjeeng.net

Development of Functional Textiles Utilizing Cationic Golden Yellow 2K.invivochem.comcaltagmedsystems.co.uk

Beyond traditional coloration, Cationic Golden Yellow 2K is utilized in the processing of functional textiles. invivochem.comcaltagmedsystems.co.uk Functional textiles are materials that are engineered to have properties beyond their conventional aesthetic and protective roles, such as conductivity, antibacterial properties, or the ability to monitor physiological signals.

Integration into Conductive Textile Systems.

While Cationic Golden Yellow 2K is generally associated with functional textile processing, specific details on its direct integration into conductive textile systems are not available in the provided search results. invivochem.comcaltagmedsystems.co.uk Conductive textiles, or e-textiles, are fabrics that can conduct electricity. researchgate.net They are typically created by incorporating conductive materials such as metallic nanoparticles (e.g., silver, copper, gold), conductive polymers (e.g., polypyrrole), or carbon-based materials like graphene or carbon nanotubes. mdpi.comnih.gov These materials can be applied as coatings, integrated as yarns, or printed onto the fabric surface. researchgate.netnih.gov The function of these textiles includes applications in wearable electronics, sensors for monitoring human motion, and electromagnetic interference (EMI) shielding. mdpi.comnih.gov

Role as a Sensitizer (B1316253) in Dye-Sensitized Solar Cells (DSSCs).invivochem.comcaltagmedsystems.co.uk

A significant advanced application of Cationic Golden Yellow 2K is its use as a sensitizer in dye-sensitized solar cells (DSSCs). invivochem.comcaltagmedsystems.co.ukmedchemexpress.com DSSCs are a type of third-generation photovoltaic cell known for their simple fabrication, low cost, and good performance in low-light conditions. nih.govmdpi.com

The core function of a DSSC is to convert light energy into electrical energy through a photoelectrochemical process. rsc.org The dye, or sensitizer, plays the most critical role in this process by absorbing sunlight. nih.gov The operational mechanism is as follows:

Light Absorption: The sensitizer, Cationic Golden Yellow 2K, absorbs photons from sunlight, causing its electrons to move to a higher energy, excited state.

Electron Injection: The excited dye molecule rapidly injects an electron into the conduction band of a wide-bandgap semiconductor, which is typically a nanoporous film of titanium dioxide (TiO₂). nih.govrsc.org

Electron Transport: The injected electrons travel through the semiconductor layer to a transparent conductive oxide (TCO) coated glass, and then to the external circuit, generating an electric current. rsc.org

Dye Regeneration: The oxidized dye molecule is regenerated (reduced back to its original state) by accepting an electron from a redox mediator, commonly an iodide/triiodide (I⁻/I₃⁻) electrolyte. nih.govrsc.org

Electrolyte Regeneration: The oxidized electrolyte is, in turn, reduced at the counter electrode, which is typically coated with a catalyst like platinum, completing the circuit. nih.gov

Table 2: Core Components of a Dye-Sensitized Solar Cell (DSSC)

| Component | Common Material(s) | Function |

| Photoanode | Nanoporous Titanium Dioxide (TiO₂) on FTO glass | Provides a large surface area for dye adsorption and serves as the electron acceptor and transporter. nih.govmdpi.com |

| Sensitizer (Dye) | Cationic Golden Yellow 2K, Ruthenium-complex dyes, Organic dyes | Absorbs photons and injects electrons into the photoanode's conduction band. invivochem.comnih.govmdpi.com |

| Electrolyte | Iodide/Triiodide (I⁻/I₃⁻) redox couple in an organic solvent | Regenerates the oxidized dye by donating an electron. nih.govrsc.org |

| Counter Electrode | Platinum or Carbon coated on FTO glass | Catalyzes the reduction of the oxidized electrolyte, completing the electrical circuit. nih.gov |

Utilization as a Research Tool in Fundamental Biological Investigations

Cationic Golden Yellow 2K, primarily as Auramine O, is a widely used fluorescent stain and probe in biology and medicine. medchemexpress.commedchemexpress.com Its ability to bind to specific biological structures and emit a bright yellow-green fluorescence under excitation makes it an invaluable tool for microscopic analysis. medchemexpress.comsigmaaldrich.cn

Staining techniques are essential for enhancing the contrast of cellular components under a microscope. wikipedia.orgbasicmedicalkey.com Auramine O is employed in several specific methodologies for observing and analyzing cell structure.

One of its most prominent uses is in the staining of acid-fast bacteria , particularly species of Mycobacterium. medchemexpress.com The Auramine-Rhodamine stain (Truant method) is a common fluorescence microscopy technique used to detect Mycobacterium tuberculosis. sigmaaldrich.cn In this method, Auramine O binds to the mycolic acids present in the cell walls of these bacteria, causing them to fluoresce brightly against a dark background, which allows for rapid screening of samples. sigmaaldrich.cn

The dye is also used more generally for observing other cellular components. For instance, it can be used in combination with other stains, like CalcoFluor Bright White, to differentially stain components of plant cell walls; Auramine O imparts a yellow fluorescence to lignin (B12514952) and other phenolic compounds. mdpi.com In specialized applications, fixation and permeabilization protocols are used to allow the dye to enter cells and bind to intracellular targets. nih.govrun.edu.ng

Beyond static structural staining, Cationic Golden Yellow 2K serves as a dynamic probe for tracking specific biomolecules and assessing cellular health.

Detection of Amyloid Fibrils : Auramine O has been identified as a fluorescent marker for amyloid fibrils, which are insoluble protein aggregates associated with various neurodegenerative diseases. medchemexpress.comresearchgate.net The dye exhibits enhanced fluorescence upon binding to the fibril structures, making it a useful tool for their detection and characterization in research settings. researchgate.net

Protein Binding Probe : The dye's fluorescence can be modulated by its binding to proteins. For example, Auramine O shows a significant increase in fluorescence intensity when it binds to human alpha 1-acid glycoprotein (B1211001) (α1-AG). nih.gov This property has been exploited to develop fluorometric methods for studying drug interactions with this protein and for quantifying the protein in serum samples. nih.gov

Cell Viability Assessment : The fluorescence of Auramine O has been used to determine cell viability in certain organisms, such as filamentous and thalloid algae. medchemexpress.com This application relies on differences in dye uptake or retention between living and dead cells.

These applications leverage the dye's properties as a molecular rotor, where its fluorescence is sensitive to the viscosity of its microenvironment. researchgate.net When the dye binds to a target like a protein or fibril, its internal rotation is restricted, leading to a significant increase in fluorescence quantum yield. researchgate.netnih.gov

The role of Cationic Golden Yellow 2K in chemical stain analysis encompasses its use as a primary stain, a component in multi-stain cocktails, and a counterstain in various histological and cytological research applications. medchemexpress.comuomustansiriyah.edu.iq

Its classification as a basic (cationic) dye means it preferentially binds to acidic (basophilic) components within cells and tissues, such as nucleic acids in the nucleus and acidic mucins. conicet.gov.ar This fundamental property underlies its diverse applications.

Environmental Remediation and Degradation Pathways

Environmental Fate and Transport Mechanisms of Azo Dyes

Azo dyes, including Cationic Golden Yellow 2K, are characterized by their chemical stability and resistance to degradation under natural conditions. researchgate.net Their persistence and potential for wide distribution in the environment are significant concerns. core.ac.uk

The primary pathway for the release of dyes like Cationic Golden Yellow 2K into the environment is through industrial wastewater discharge. rsc.org The textile industry is a major source, where significant quantities of water are used in dyeing processes. core.ac.uk It is estimated that approximately 1-2% of dyes are lost during production, and a further 1-10% are lost during their application. jmaterenvironsci.com Specifically, losses for basic (cationic) dyes are estimated to be less than 2-10% during the dyeing process. core.ac.uk Once released, these water-soluble compounds are distributed throughout aqueous systems. cdc.gov Their transport is influenced by factors such as water flow and interaction with sediments. Soluble compounds can sorb to particulate matter and settle into sediment, or they may be transported in dissolved form by rivers and ocean currents. cdc.gov

The environmental impact of azo dyes is multifaceted. As colored compounds, even minute concentrations (< 1 ppm) are highly visible and can diminish the aesthetic quality of water bodies. core.ac.uk The presence of these dyes in water reduces sunlight penetration, which in turn inhibits photosynthesis in aquatic plants and can disrupt the entire aquatic ecosystem. rsc.orgnih.gov

Chemically, dye-containing effluents can increase the biochemical oxygen demand (BOD) and chemical oxygen demand (COD) of water. core.ac.uknih.gov Azo dyes are generally stable organic pollutants that are resistant to light and oxidation, leading to their persistence in the environment. researchgate.netcore.ac.uk This stability makes them recalcitrant, and many are considered xenobiotic compounds. core.ac.uk There are concerns that these synthetic dyes can be toxic, mutagenic, and carcinogenic, and their by-products may also be hazardous. jmaterenvironsci.comnih.gov

Advanced Oxidation Processes (AOPs) for Dye Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures designed to degrade persistent organic pollutants like Cationic Golden Yellow 2K. mdpi.com These methods are primarily based on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can break down complex dye molecules into smaller, less harmful compounds. mdpi.comnih.gov AOPs have been shown to be highly effective for treating wastewater containing synthetic dyes. jmaterenvironsci.com

Catalytic oxidation involves the use of catalysts to enhance the efficiency of oxidation processes. Novel materials such as metal oxides and nanoparticles have shown significant promise in the degradation of cationic dyes.

Metal Oxides: Semiconductor metal oxides like titanium dioxide (TiO₂), zinc oxide (ZnO), and iron(III) oxide (Fe₂O₃) are widely used as photocatalysts for dye degradation. mdpi.com These materials, when irradiated, generate electron-hole pairs that lead to the formation of reactive oxygen species capable of breaking down dye molecules. nih.govacs.org

Nanoparticles: Gold nanoparticles (GNPs) have been utilized as effective catalysts in the reduction and degradation of azo dyes. rsc.org They can facilitate electron transfer from a reducing agent to the dye molecule, cleaving the characteristic azo bond (–N=N–). rsc.org Iron-containing nanoparticles are also used, particularly in Fenton and Fenton-like processes. Iron-modified silica, for instance, can catalyze the decomposition of hydrogen peroxide to produce hydroxyl radicals that degrade adsorbed dyes. mdpi.com Another approach involves activating persulfate with ferrous ions (Fe²⁺) to oxidize Basic Yellow 28, an alternative name for Cationic Golden Yellow 2K. mersin.edu.tr

Below is a table summarizing research findings on the catalytic degradation of Basic Yellow 28 using a Fenton process.

| Parameter | Optimal Value | Degradation Efficiency | Reference |

| Initial pH | 3.00 | 90% in 2 minutes | jmaterenvironsci.com |

| Initial H₂O₂ Concentration | 0.20 mM | 90% in 2 minutes | jmaterenvironsci.com |

| Initial Fe²⁺ Concentration | 0.14 mM | 90% in 2 minutes | jmaterenvironsci.com |

| Temperature | 25 °C | 90% in 2 minutes | jmaterenvironsci.com |

Ultrasonic degradation, a sonochemical process, utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. mdpi.com This cavitation creates localized "hot spots" with extremely high temperatures and pressures, leading to the thermal decomposition of water molecules and the generation of highly reactive hydroxyl radicals (•OH). mdpi.com

The degradation rate of cationic dyes via sonolysis can be enhanced by several factors. Studies have shown that degradation increases with higher ultrasonic power and is often more effective in acidic conditions. journal-aquaticscience.com The addition of oxidizing agents like potassium monopersulfate (oxone), potassium persulphate (KPS), or hydrogen peroxide (H₂O₂) can significantly accelerate the degradation process by providing an additional source of radicals. mdpi.comjournal-aquaticscience.comresearchgate.net The combination of ultrasound with the Fenton reagent (H₂O₂/Fe²⁺), known as the Sono-Fenton process, has proven to be particularly efficient. mdpi.com Research on the degradation of Cationic Golden Yellow X-GL has specifically highlighted the effectiveness of a sono-electrochemical oxidation system. uclm.esneptjournal.comscirp.org

The table below presents findings from a study on the degradation of Procion Golden Yellow H-R, a different reactive dye, which illustrates the comparative effectiveness of ultrasound combined with various oxidants.

| Treatment Method | Degradation Efficiency | Treatment Time | Reference |

| Ultrasound (US) alone | 23.8% | 180 min | researchgate.net |

| US + H₂O₂ | 53.3% | 180 min | researchgate.net |

| US + Fenton (H₂O₂/Fe²⁺) | 94.6% | 180 min | researchgate.net |

| US + NaOCl | 90.0% | 180 min | researchgate.net |

| US + KPS | 97.5% | 180 min | researchgate.net |

Electrochemical and photocatalytic methods are two prominent AOPs for dye remediation.

Electrochemical Degradation: This process involves the degradation of pollutants through direct or indirect oxidation at the surface of an anode. scirp.orgmdpi.com In direct oxidation, pollutants are destroyed by direct electron transfer to the anode. In indirect oxidation, reactive species like hydroxyl radicals are generated on the anode surface from the oxidation of water, which then attack the dye molecules. mdpi.com The choice of anode material is critical for the efficiency of the process. mdpi.com Studies have demonstrated the successful degradation of Cationic Golden Yellow X-GL using a specialized Ti/SnO₂–Sb₂O₃/PTFE-La-Ce-β-PbO₂ anode. neptjournal.comscirp.org The Fenton process, which can also be driven electrochemically (electro-Fenton), generates hydroxyl radicals through the reaction of electro-generated H₂O₂ with a ferrous catalyst. jmaterenvironsci.comnih.gov

Photocatalytic Degradation: This pathway utilizes a semiconductor photocatalyst, such as TiO₂, and a light source (e.g., UV or solar light) to generate reactive species. nih.gov When the catalyst absorbs photons with sufficient energy, electrons are promoted to the conduction band, leaving holes in the valence band. acs.org These electron-hole pairs react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radical anions, which are powerful oxidizing agents that can mineralize dye molecules into CO₂, water, and inorganic ions. nih.govacs.org The pH of the solution is a critical parameter, as it affects the surface charge of the catalyst and the dye molecule, influencing the adsorption and subsequent degradation rate. nih.govacs.org For cationic dyes, degradation can be less efficient under very acidic conditions due to electrostatic repulsion between the positively charged catalyst surface and the cationic dye molecules. nih.gov

Adsorption-Based Remediation Strategies

Adsorption has been identified as a superior technique for the removal of pollutants like Cationic Golden Yellow 2K from wastewater due to its operational simplicity, cost-effectiveness, and the absence of sludge formation. tsijournals.com This process involves the attraction and bonding of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). tsijournals.com

A wide range of adsorbent materials have been investigated for their capacity to remove Cationic Golden Yellow 2K (also known as Basic Yellow 28 or Cationic Yellow X-GL) from aqueous solutions. The effectiveness of these materials is largely dependent on their surface area, pore structure, and surface chemistry. researchgate.netresearchgate.net

Activated Carbon: Activated carbon (AC) is a widely used adsorbent due to its high efficacy, though its cost can be a limitation. d-nb.infomatec-conferences.org Various precursors have been used to produce AC with significant adsorption capacities for Cationic Golden Yellow 2K. For instance, activated carbon derived from apricot stones demonstrated an adsorption efficiency that increased with a higher solution pH. tsijournals.com Attapulgite/rice hull-based activated carbon nanocomposites have also been prepared, showing a maximum adsorption capacity of 213 mg/g for Cationic Yellow X-GL. researchgate.net In another study, granular activated carbon produced from coconut shells was used to determine optimal removal conditions for Basic Yellow 28. ncsu.edu

Carbon Nanotubes: Multi-walled carbon nanotubes (MWCNTs) have been explored as adsorbents for cationic dyes. pjoes.com Surface modification, such as oxidation with nitric acid, can introduce oxygen-containing functional groups that provide new adsorption sites, enhancing removal efficiency. pjoes.compjoes.com

Natural Clays (B1170129): Natural clays are considered effective, low-cost adsorbents due to their layered structure, high surface-to-mass ratio, and cation exchange capacity. semanticscholar.orgresearchgate.net Materials like kaolinite, bentonite, and stevensite have been successfully used for cationic dye removal. researchgate.netresearchgate.netresearchgate.net For example, natural untreated clay (NUC) exhibited a remarkable maximum monolayer adsorption capacity of 833.33 mg/g for Basic Yellow 2 (BY2). researchgate.net Similarly, Ca-bentonite was found to have a Langmuir maximum monolayer adsorption capacity of 94.3 mg/g at 20 °C and 99.0 mg/g at 40 °C for Basic Yellow 28. ncsu.edu The modification of natural clays, such as through acid activation or impregnation, can further enhance their adsorption capabilities by increasing surface area and active sites. semanticscholar.orgsciendo.com

Waste Biomass: Agricultural and industrial waste biomass materials are attractive as adsorbents due to their low cost, abundance, and eco-friendly nature. frontiersin.orgresearchgate.net Various biomass-based adsorbents have shown potential for removing Cationic Golden Yellow 2K. Black cumin seed pulp and its biochar derivative demonstrated high adsorption capacities of 212.8 mg/g and 625 mg/g, respectively, for Basic Yellow 28 at 25 °C. ncsu.edu The stem of the Silybum marianum plant has also been used as a low-cost adsorbent for Basic Yellow 28. mdpi.com Additionally, spent green tea leaves, an industrial by-product, have been explored for the removal of the hair dye Basic Yellow 57, a similar cationic dye. researchtrends.net

Table 1: Adsorption Capacities of Various Adsorbents for Cationic Golden Yellow Dye This table is interactive. You can sort and filter the data.

| Adsorbent Material | Dye Name | Maximum Adsorption Capacity (q_max) | Reference |

|---|---|---|---|

| Natural Untreated Clay (NUC) | Basic Yellow 2 (BY2) | 833.33 mg/g | researchgate.net |

| Biochar (from Black Cumin Seed Pulp) | Basic Yellow 28 (BY28) | 625 mg/g | ncsu.edu |

| Attapulgite/Rice Hull AC Nanocomposite | Cationic Yellow X-GL | 213 mg/g | researchgate.net |

| Black Cumin Seed Pulp | Basic Yellow 28 (BY28) | 212.8 mg/g | ncsu.edu |

| Ca-Bentonite | Basic Yellow 28 (BY28) | 99.0 mg/g (at 40°C) | ncsu.edu |

| Ca-Bentonite | Basic Yellow 28 (BY28) | 94.3 mg/g (at 20°C) | ncsu.edu |

To understand the mechanism of adsorption, equilibrium data are often analyzed using isotherm models, while the rate of adsorption is studied using kinetic models. researchgate.netnjse.org.ng

Adsorption Isotherms:

The Langmuir isotherm model assumes that adsorption occurs as a monolayer on a homogeneous surface with a finite number of identical sites. d-nb.infoacs.org The successful fitting of this model, as seen in the adsorption of Basic Yellow 28 onto Ca-bentonite and Basic Yellow 2 onto natural untreated clay, suggests that the adsorption process is primarily monolayer coverage. researchgate.netncsu.edu

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. njse.org.ngacs.org The adsorption of Basic Yellow 28 by Moroccan stevensite was well-characterized by the Freundlich model, indicating multilayer adsorption on a heterogeneous surface. researchgate.net

Kinetic Models:

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites.

The pseudo-second-order model implies that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. njse.org.ngacs.org Numerous studies have found that the adsorption of Cationic Golden Yellow 2K and other cationic dyes onto various adsorbents, including natural clays and dialdehyde (B1249045) nanocelluloses, is best described by the pseudo-second-order kinetic model. researchgate.netresearchgate.netacs.org This indicates that the adsorption process is likely controlled by chemical adsorption. imist.ma

Table 2: Isotherm and Kinetic Model Fitting for Cationic Golden Yellow Dye Adsorption This table is interactive. You can sort and filter the data.

| Adsorbent | Dye Name | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |

|---|---|---|---|---|

| Natural Untreated Clay (NUC) | Basic Yellow 2 (BY2) | Langmuir | Pseudo-second-order | researchgate.net |

| Attapulgite/Rice Hull AC | Cationic Yellow X-GL | Langmuir | Pseudo-second-order | researchgate.net |

| Moroccan Stevensite | Basic Yellow Cationic Dye | Freundlich | Pseudo-second-order | researchgate.net |

| Ca-Bentonite | Basic Yellow 28 (BY28) | Langmuir | Not Specified | ncsu.edu |

| Calcined Mussel Shells | Basic Yellow 28 (YB 28) | Langmuir | Pseudo-second-order | researchgate.net |

The efficiency of the adsorption process is significantly affected by various environmental conditions of the aqueous solution. mdpi.comarabjchem.org

pH: The pH of the solution is a critical factor, as it influences the surface charge of the adsorbent and the ionization of the dye molecule. arabjchem.orgrsc.org For cationic dyes like Cationic Golden Yellow 2K, adsorption is generally more effective in neutral to alkaline solutions (higher pH). arabjchem.org At low pH, the adsorbent surface tends to be positively charged, leading to electrostatic repulsion with the positively charged dye cations and increased competition from H+ ions for active sites. tsijournals.comfrontiersin.org As the pH increases above the adsorbent's point of zero charge (pHPZC), the surface becomes negatively charged, which electrostatically attracts the cationic dye molecules, thereby enhancing adsorption efficiency. d-nb.infomdpi.com For example, the removal of Basic Yellow 28 using calcined mussel shells increased from 35.6% to 94.2% as the pH was raised from 3 to 10. researchgate.net

Initial Dye Concentration: The initial concentration of the dye acts as a driving force to overcome mass transfer resistance between the aqueous and solid phases. mdpi.commdpi.com Generally, the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent, qe) increases with an increase in the initial dye concentration, as more dye molecules are available to bind to the adsorbent's active sites. arabjchem.orgmdpi.com However, the percentage of dye removal often decreases at higher concentrations because the available adsorption sites become saturated. njse.org.ng

Ionic Strength: The presence of other ions in the wastewater can affect the adsorption process. An increase in ionic strength (e.g., by adding salt) was found to enhance the dye adsorption capabilities of dialdehyde nanocelluloses. acs.org This can be attributed to a screening effect on the electrostatic interactions or the compression of the electrical double layer.

Temperature: Temperature influences the solubility and diffusion rate of the dye molecules. The adsorption of Cationic Golden Yellow 2K can be either an exothermic (releases heat) or endothermic (absorbs heat) process. imist.ma For instance, the adsorption of Basic Yellow 2 onto natural untreated clay was found to be exothermic and spontaneous. researchgate.net Conversely, the adsorption of Basic Yellow 28 onto Ca-bentonite increased with temperature, indicating an endothermic process. ncsu.edu

Mechanistic Studies of Dye Mineralization and By-product Formation

While adsorption is effective at removing dyes from water, the ultimate goal of remediation is often the complete mineralization of the organic pollutant into simpler, non-toxic inorganic compounds such as CO2 and H2O. Mechanistic studies aim to understand the degradation pathways and identify any intermediate by-products, which could also be toxic.

The adsorption of cationic dyes onto adsorbent surfaces is primarily driven by electrostatic interactions, hydrogen bonding, and chemisorption. d-nb.inforesearchgate.net The dyeing mechanism of Cationic Yellow X-GL on fibers involves adsorption onto the surface, diffusion into the interior, and the formation of irreversible salt bonds with anionic groups within the fiber. xcwydyes.com

Studies focusing specifically on the mineralization and by-product formation resulting directly from the adsorption of Cationic Golden Yellow 2K are limited in the reviewed literature. Most research focuses on the dye's removal from the solution via sequestration onto the adsorbent. researchgate.netncsu.edumdpi.com However, related studies on other yellow dyes and advanced oxidation processes (AOPs) provide insight into potential degradation pathways. For example, the degradation of Procion Golden Yellow H-R using ultrasound combined with potassium persulfate (KPS) resulted in 97.5% degradation and a 34.4% reduction in Chemical Oxygen Demand (COD), indicating partial mineralization. mdpi.com Similarly, Fenton and photo-Fenton processes have been shown to decolorize and mineralize dyes like C.I. Acid Yellow 23 and Brilliant Golden Yellow. mdpi.comresearchgate.net These studies suggest that while adsorption physically removes the dye, subsequent or combined processes might be necessary for complete mineralization. The by-products from such degradative processes would depend heavily on the method used.

Interactions with Nanomaterials and Polymeric Systems

Molecular Interactions with Cationic Gold Nanoparticles and Nanostructures

Gold nanoparticles (AuNPs) possess unique optical and electronic properties that are highly sensitive to their surface chemistry and aggregation state. mdpi.com The interaction with charged molecules like Cationic Golden Yellow 2K can modulate these properties, providing a basis for various applications. The primary driving force for the interaction between a cationic dye and typical citrate-stabilized AuNPs is the electrostatic attraction between the positively charged dye molecule and the negatively charged nanoparticle surface. chemistryviews.orgmdpi.com

The binding of cationic dyes to the surface of gold nanoparticles is a complex process mediated primarily by electrostatic forces and supplemented by other non-covalent interactions. nih.gov Typically, AuNPs synthesized by citrate (B86180) reduction carry a negative surface charge due to adsorbed citrate ions. chemistryviews.org This creates a favorable electrostatic potential for the binding of positively charged species like the quaternary ammonium (B1175870) group present in many cationic dyes.

This initial electrostatic attraction is the dominant mechanism that brings the dye molecule to the nanoparticle surface. escholarship.org Once in proximity, other non-covalent forces can contribute to the stability of the dye-nanoparticle conjugate. These can include van der Waals forces and, depending on the specific structure of the dye, potential hydrophobic interactions between parts of the dye molecule and the gold surface. Research on various cationic molecules binding to AuNPs indicates that these interactions can lead to the formation of a structured layer of molecules on the nanoparticle. nih.govnih.gov In the case of surfactants like Cetyltrimethylammonium bromide (CTAB), a bilayer can form, with the first layer binding via electrostatic interaction and a second, outward-facing layer interacting through alkyl chain entanglement. nih.gov While a full bilayer may not form with a dye molecule, the principles of electrostatic and secondary non-covalent interactions govern the adsorption process.

| Hydrophobic Interactions | Potential interactions between nonpolar parts of the dye molecule and the nanoparticle surface, contributing to binding strength. | Variable |

The adsorption of cationic dyes onto the surface of gold nanoparticles significantly affects the colloidal stability of the suspension. The negatively charged citrate layer on AuNPs provides electrostatic repulsion between particles, keeping them dispersed in solution. mdpi.com When a cationic dye like Cationic Golden Yellow 2K is introduced, its positive charges neutralize the negative surface charge of the nanoparticles. mdpi.com

This charge neutralization reduces the repulsive forces between particles, allowing the attractive van der Waals forces to dominate, which can lead to particle aggregation. mdpi.com This aggregation is observable as a change in the color of the colloidal solution and can be quantified using UV-Vis spectroscopy. Unaggregated, monodispersed AuNPs typically exhibit a sharp surface plasmon resonance (SPR) peak around 520 nm. Upon aggregation, this peak broadens and shifts to longer wavelengths (a red shift), indicative of inter-particle plasmon coupling. mdpi.commdpi.com The extent of this shift and the rate of aggregation are dependent on the concentration of the cationic dye. Studies have shown that while low concentrations of polyelectrolytes can induce aggregation, an excess can lead to charge inversion and restabilization of the nanoparticles. mdpi.com The shape of the nanoparticle also plays a critical role, with anisotropic shapes like nanorods or bipyramids showing different stability profiles compared to nanospheres. nih.gov

Table 2: Effect of Cationic Dye Adsorption on Gold Nanoparticle Properties

| Property | Before Adsorption | After Adsorption |

|---|---|---|

| Surface Charge | Negative (Zeta Potential) | Neutralized or Positive |

| Colloidal State | Stable, dispersed | Prone to aggregation |

| Color of Solution | Ruby Red | Purple to Blue/Grey |

| Surface Plasmon Resonance (SPR) | Sharp peak at ~520 nm | Broadened peak, red-shifted (>520 nm) |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique used to study molecules adsorbed onto the surface of noble metal nanostructures. nist.govresearchgate.net The technique relies on the massive enhancement of the Raman scattering signal from molecules located in the intense electromagnetic fields generated at the surface of plasmonically active nanoparticles, such as gold or silver. nist.gov

SERS is an ideal tool for investigating the interfacial adsorption of dyes like Cationic Golden Yellow 2K on gold nanostructures. wiley.com By analyzing the SERS spectrum, researchers can gain insights into the specific vibrational modes of the adsorbed dye, which can reveal information about its orientation and binding configuration on the nanoparticle surface. The enhancement factor in SERS is highly dependent on the shape of the nanostructure, with sharp features like those on nanostars or nanotriangles producing greater enhancements than spherical particles. nist.govrsc.org For instance, studies using the cationic dye Crystal Violet as a probe molecule have shown that gold nanostars provide a significantly higher Raman enhancement compared to nanorods or nanospheres, with enhancement factors estimated to be greater than 10^5. nist.gov This allows for the detection of very low concentrations of the dye and detailed characterization of the dye-nanoparticle interface.

Table 3: Representative SERS Enhancement Factors for a Cationic Dye (Crystal Violet) on Different Gold Nanostructures

| Nanostructure Shape | Approximate Enhancement Factor (EF) | Reference |

|---|---|---|

| Nanospheres | ~8 x 10³ | nist.gov |

| Nanorods | ~1 x 10⁴ | nist.gov |

| Nanostars | ~5 x 10⁵ | nist.gov |

Interactions with Modified Polymeric Substrates

The dyeing properties of synthetic fibers are determined by their chemical structure. Standard polyester (B1180765) lacks sites for ionic bonding, making it difficult to dye with ionic dyes. To overcome this, modified polymeric substrates have been developed that incorporate specific functional groups to facilitate strong interactions with dyes like Cationic Golden Yellow 2K.

Cationic Dyeable Polyester (CDP) is a chemically modified version of polyethylene (B3416737) terephthalate (B1205515) (PET). textilelearner.net During the polymerization process, a comonomer containing an anionic functional group, typically a sodium sulfonate group (-SO3-Na+), is incorporated into the polyester backbone. dystar.compolyestermfg.com This modification introduces negatively charged sites into the fiber structure.

Table 4: Summary of Interactions between Cationic Golden Yellow 2K and CDP

| Interaction Type | Description | Consequence |

|---|---|---|

| Ionic Bonding | Electrostatic attraction between the cationic dye (+) and anionic sulfonate groups (-) in the fiber. | Strong dye-fiber affinity, high color fastness. |

| Physical Structure | More amorphous, less crystalline structure with a lower glass transition temperature (Tg). | Enhanced dye diffusion into the fiber at lower dyeing temperatures. |

Chitosan (B1678972) is a natural biopolymer derived from chitin (B13524), characterized by the presence of amino groups (-NH2) along its chain. In acidic solutions, these amino groups become protonated (-NH3+), making chitosan a cationic polysaccharide. mdpi.com The interaction of a cationic dye like Cationic Golden Yellow 2K with unmodified chitosan is therefore not driven by simple electrostatic attraction of opposite charges.

The adsorption of cationic dyes onto chitosan-based materials is a more complex process that can involve several mechanisms. Research on the adsorption of various cationic dyes onto modified chitosan hydrogels has identified electrostatic attraction (with anionic functional groups introduced through modification), hydrogen bonding, and n-π interactions as the primary forces. nih.gov

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups on the chitosan backbone can act as hydrogen bond donors, forming hydrogen bonds with electronegative atoms (like nitrogen or oxygen) in the dye molecule.

n-π Interactions: These can occur between the lone pair of electrons (n) on the oxygen or nitrogen atoms of chitosan and the aromatic π-system of the dye molecule.

Electrostatic Interactions with Derivatives: To enhance the adsorption of cationic dyes, chitosan can be chemically modified to introduce anionic groups (e.g., through carboxymethylation). In such cases, the primary binding mechanism becomes the strong electrostatic attraction between the cationic dye and the newly introduced negative charges, similar to the interaction with CDP. nih.gov

Table 5: Potential Binding Mechanisms of Cationic Golden Yellow 2K with Chitosan and its Derivatives

| Adsorbent | Potential Binding Mechanism | Description |

|---|---|---|

| Unmodified Chitosan | Hydrogen Bonding | Interaction between -OH/-NH2 groups of chitosan and heteroatoms in the dye. |

| n-π Interactions | Interaction between lone pair electrons of chitosan and the aromatic rings of the dye. |

| Modified Chitosan (e.g., Carboxymethylated) | Electrostatic Attraction | Primary interaction between the cationic dye and introduced anionic groups (e.g., -COO⁻) on the chitosan derivative. |

Influence of Polymer Architecture and Surface Charge Density on Dye Interaction

The interaction between Cationic Golden Yellow 2K, a cationic dye, and polymeric systems is predominantly governed by electrostatic forces. The architecture of the polymer and the density of surface charges on the material play a critical role in the efficiency and nature of these interactions.

Polymer Architecture:

The structure of a polymer, including its linearity, branching, and the presence of cross-linking, significantly influences its interaction with cationic dyes.

Linear vs. Branched Polymers: While specific comparative studies on Cationic Golden Yellow 2K are limited, research on cationic polymers, in general, suggests that polymer architecture affects the accessibility of binding sites. Branched polymers may offer a higher density of interaction points in a given volume compared to linear polymers, potentially leading to different binding capacities and kinetics.

Surface Charge Density:

Surface charge density is a critical parameter in the adsorption of ionic species like Cationic Golden Yellow 2K. The interaction is largely dependent on the pH of the solution, which affects both the charge of the dye molecule and the surface charge of the adsorbent material.

Electrostatic Attraction: As a cationic dye, Cationic Golden Yellow 2K carries a positive charge in aqueous solutions. Therefore, it exhibits strong electrostatic attraction towards surfaces with a negative charge. nih.gov The adsorption capacity of a material for this dye is expected to increase as the negative surface charge density increases.

Influence of pH: The pH of the solution plays a pivotal role in determining the surface charge of many materials. For materials with functional groups that can be protonated or deprotonated (e.g., carboxylic or amino groups), the surface charge can be manipulated by adjusting the pH.

At a pH below the point of zero charge (pzc) of the adsorbent, the surface will be predominantly positively charged, leading to electrostatic repulsion and lower adsorption of the cationic dye.

Conversely, at a pH above the pzc, the surface becomes negatively charged, promoting the adsorption of Cationic Golden Yellow 2K through favorable electrostatic interactions. nih.gov

Research Findings: Studies on the adsorption of Basic Yellow 28 (a synonym for Cationic Golden Yellow) have demonstrated this pH-dependent behavior on various adsorbents. For example, the adsorption of Basic Yellow 28 on chitin flakes was found to be optimal in a pH range of 5-12. lodz.pl Similarly, investigations using Silybum Marianum stem as an adsorbent showed that the highest removal of Basic Yellow 28 occurred at a pH of 10 for the carbonized form of the adsorbent. mdpi.com

The following interactive table summarizes the maximum adsorption capacities (qm) of various materials for Basic Yellow 28, as determined by the Langmuir isotherm model, which assumes monolayer adsorption.

Table 1: Maximum Adsorption Capacities of Various Adsorbents for Basic Yellow 28

| Adsorbent Material | Maximum Adsorption Capacity (qm) (mg/g) | Reference |

|---|---|---|

| Sulphonated Waste Poly Methyl Methacrylate (SW PMMA) | 222.22 | csic.es |

| Silybum Marianum Stem (Carbonized at 800 °C) | 271.73 | mdpi.com |

| Chitin Flakes | 16.804 | lodz.pl |

| Clinoptilolite | 59.6 | nih.gov |

| Amberlite XAD-4 | Lower than Clinoptilolite | nih.gov |

| Activated Carbon (from pomegranate pomace) | 659.13 | researchgate.net |

| Treated Avocado Seed | 49.30 | tandfonline.com |

Interfacial Phenomena and Surface Chemistry at Dye-Material Interfaces

The interaction of Cationic Golden Yellow 2K with nanomaterials and polymeric systems is fundamentally an interfacial phenomenon, where the principles of surface chemistry dictate the behavior of the dye at the solid-liquid interface.

Adsorption Mechanisms:

The binding of Cationic Golden Yellow 2K to a surface can occur through several mechanisms, with electrostatic interactions being particularly significant for this cationic dye.

Electrostatic Interactions: As previously discussed, the primary driving force for the adsorption of Cationic Golden Yellow 2K onto many surfaces is the electrostatic attraction between the positively charged dye molecules and negatively charged sites on the adsorbent. nih.gov

Hydrogen Bonding: The presence of hydrogen bond donor and acceptor groups on both the dye and the adsorbent can lead to the formation of hydrogen bonds, further stabilizing the adsorbed dye. nih.gov

π-π Interactions: The aromatic rings present in the structure of Cationic Golden Yellow 2K can interact with benzene (B151609) moieties on the surface of certain polymers or nanomaterials through π-π stacking, enhancing the adsorption efficiency. tandfonline.com

Thermodynamics of Adsorption:

Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insight into the spontaneity and nature of the adsorption process.

Spontaneity: A negative value of ΔG° indicates that the adsorption process is spontaneous. Studies on the adsorption of Basic Yellow 28 onto plastic wastes (PMMA) have reported negative ΔG° values, confirming the feasibility of the process. researchgate.net

Nature of Adsorption: The sign of ΔH° reveals whether the adsorption is exothermic (negative ΔH°) or endothermic (positive ΔH°). For the adsorption of Basic Yellow 28 on PMMA, a negative ΔH° was found, indicating that the process is exothermic. researchgate.net In contrast, adsorption onto treated watermelon seeds was found to be an endothermic process. tandfonline.com The sign and magnitude of ΔS° provide information about the randomness at the solid-solution interface during adsorption.

The following interactive table presents thermodynamic data for the adsorption of Basic Yellow 28 on different materials.

Table 2: Thermodynamic Parameters for the Adsorption of Basic Yellow 28

| Adsorbent Material | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |

|---|---|---|---|---|---|

| Sulphonated Waste Poly Methyl Methacrylate (SW PMMA) | Negative | Negative | Negative | Spontaneous, Exothermic | csic.es |

| Plastic Wastes (PMMA) | -6.419 to -7.329 | -17.138 | 32.84 | Spontaneous, Exothermic | researchgate.net |

| Treated Avocado Seed | - | Positive | - | Endothermic | tandfonline.comtandfonline.com |

Interfacial Tension:

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in exploring the electronic structure, stability, and reactivity of cationic dyes. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of complex molecules. mdpi.comresearchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, orbital energies, and spectroscopic characteristics.

For cationic dyes, DFT is crucial for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability and chemical reactivity. znaturforsch.com A smaller gap generally corresponds to easier electronic transitions, which influences the color of the dye. In related cationic gold-palladium clusters, the HOMO-LUMO gap has been shown to reflect the molecule's ability to participate in chemical reactions. znaturforsch.com

DFT calculations, often coupled with Time-Dependent DFT (TD-DFT), are also used to predict absorption spectra. rsc.orgresearchgate.net For instance, in studies of cationic gold complexes, TD-DFT has been used to assign absorption bands to specific electronic transitions, such as HOMO to LUMO transitions or metal-centered transitions. rsc.orgresearchgate.net These predictions help interpret experimental UV-Vis spectra and understand the origin of the dye's color. The choice of functional and basis set, such as B3LYP with a 6-31G basis set, is critical for achieving accuracy in these predictions. mdpi.com

Table 1: Key Parameters from DFT Analysis

| Parameter | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts reactivity towards electrophiles. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts reactivity towards nucleophiles. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Correlates with the wavelength of light absorption and color. znaturforsch.com |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. | Identifies reactive sites on the dye molecule. researchgate.net |

Computational modeling is employed to map the potential energy surfaces of chemical reactions, identifying intermediate structures, transition states, and reaction barriers. This is valuable for understanding both the synthesis and degradation of cationic dyes.

The synthesis of related cationic dyes, such as triaryl carbenium ions, often involves sequential nucleophilic aromatic substitution (SNAr) reactions. rsc.org DFT calculations can model these pathways, determining the activation energies for each step and explaining why reaction conditions like temperature need to be altered for subsequent substitutions. rsc.org

Similarly, the degradation pathways of dyes can be investigated. For example, studies on the degradation of Procion Golden Yellow H-R using advanced oxidation processes show that the process is highly dependent on pH and the presence of oxidants. mdpi.com Theoretical models can elucidate the mechanism by which radicals like hydroxyl (•OH) attack the dye molecule, leading to its decomposition. Calculations can identify the most likely sites of attack and the transition states involved in the breaking of chromophoric bonds. mdpi.com In studies of gold(I) imido complexes, quantum chemical calculations combined with kinetic data have revealed that alkali-cation dissociation controls reaction kinetics and that hydride elimination proceeds via an E1cb mechanism involving a gold hydride intermediate. chemrxiv.org

Molecular Dynamics Simulations of Dye-Substrate Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the dynamic interactions between a dye and a substrate. mdpi.com This is particularly relevant for understanding how Cationic Golden Yellow 2K binds to materials like textiles, clays (B1170129), or hydrogels.

MD simulations can model the adsorption process, revealing the specific intermolecular forces at play, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. mdpi.commdpi.com For instance, simulations of cationic antimicrobial peptides interacting with hydrogels have been used to identify the key interactions, like hydrogen bonds and salt bridges, that govern the binding affinity. mdpi.com Similarly, MD simulations of cationic gold nanoparticles in aqueous solutions have elucidated the role of long-range electrostatic forces and their effect on hydrogen bond dynamics. acs.org

These simulations can determine the preferred orientation and location of dye molecules on a substrate surface or within a porous material. mdpi.com By analyzing the simulation trajectory, researchers can understand how factors like solvent, pH, and the chemical nature of the substrate influence the binding strength and stability of the dye-substrate complex.

Kinetic and Thermodynamic Modeling of Adsorption and Degradation Processes

The efficiency of dye removal from wastewater is often assessed using kinetic and thermodynamic models, which describe the rates and equilibrium of adsorption and degradation processes.

Kinetic models are used to understand the rate-controlling step of the adsorption process. mdpi.comresearchgate.net The most commonly applied models for cationic dyes are the pseudo-first-order and pseudo-second-order models. pjoes.com The pseudo-second-order model often provides a better fit for the adsorption of cationic dyes, suggesting that the rate-limiting step may be chemisorption involving valence forces or electron exchange between the adsorbent and the dye. mdpi.compjoes.com

Table 2: Common Kinetic and Isotherm Models for Cationic Dye Adsorption

| Model Type | Model Name | Equation | Key Parameters |

|---|---|---|---|

| Kinetic | Pseudo-First-Order | ln(q_e - q_t) = ln(q_e) - k_1*t |

q_e (adsorption capacity at equilibrium), k_1 (rate constant) |

| Kinetic | Pseudo-Second-Order | t/q_t = 1/(k_2*q_e^2) + t/q_e |

q_e (adsorption capacity at equilibrium), k_2 (rate constant) |

| Isotherm | Langmuir | C_e/q_e = 1/(K_L*q_m) + C_e/q_m |

q_m (maximum monolayer capacity), K_L (Langmuir constant) |